Ibandronate sodium monohydrate is a synthetic nitrogen-containing bisphosphonate compound. [] It is the sodium salt of ibandronic acid, a potent inhibitor of bone resorption. [, ] In scientific research, ibandronate sodium monohydrate serves as a valuable tool for investigating bone metabolism, exploring novel drug delivery systems, and studying crystallization processes.
Ibandronate sodium monohydrate is a nitrogen-containing bisphosphonate primarily used in the treatment of osteoporosis and other bone-related conditions. It functions by inhibiting osteoclast-mediated bone resorption, thereby helping to increase bone density and reduce the risk of fractures. The compound is chemically identified as 3-(N-methyl-N-pentyl)amino-1-hydroxypropane-1,1-diphosphonic acid, monosodium salt, monohydrate, with the molecular formula and a molecular weight of 359.24 g/mol .
Ibandronate sodium is classified under bisphosphonates, a group of drugs that are analogs of pyrophosphate, which naturally occurs in the body. It is marketed under the brand name Boniva and is available in both oral and intravenous formulations. The compound is synthesized from simpler chemical precursors through various synthetic processes .
The synthesis of ibandronate sodium typically involves a multi-step chemical process. One notable method includes the reaction of 3-(N-methyl-N-pentyl)aminopropanoic acid with phosphorus oxychloride to form the diphosphonic acid derivative. This intermediate is then converted into its sodium salt form through neutralization with sodium hydroxide or sodium carbonate .
The synthesis can be summarized as follows:
The reaction conditions, including temperature, pH, and reaction time, are critical for optimizing yield and purity .
Ibandronate sodium can participate in several chemical reactions typical of phosphonic acids. These include:
The stability of ibandronate sodium in solution is influenced by pH and ionic strength, which are crucial for maintaining its therapeutic properties during storage and administration .
Ibandronate exerts its effects on bone metabolism primarily through the inhibition of osteoclast activity. Osteoclasts are cells responsible for bone resorption; by inhibiting these cells, ibandronate reduces bone turnover and promotes an increase in bone density.
The mechanism can be summarized as follows:
Clinical studies have demonstrated that regular administration can significantly reduce fracture risk in postmenopausal women suffering from osteoporosis .
Analytical methods such as high-performance liquid chromatography have been employed for impurity profiling and ensuring quality control during production .
Ibandronate sodium monohydrate is primarily used in clinical settings for:
Research continues on its potential applications beyond osteoporosis, including studies on its effects on other metabolic bone diseases and its role in cancer therapy adjuncts .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: